molecular formula C4H4N2OS B092675 2-Thiouracil CAS No. 156-82-1

2-Thiouracil

Cat. No.: B092675
CAS No.: 156-82-1
M. Wt: 128.15 g/mol
InChI Key: ZEMGGZBWXRYJHK-UHFFFAOYSA-N
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Description

2-Thiouracil is a chemical derivative of uracil, where the oxygen atom in the 2-position of the ring is substituted by sulfur. This compound is known for its historical significance as an anti-thyroid agent. It was first used by Edwin Astwood in 1943 for the treatment of Graves’ disease . The compound inhibits thyroid activity by blocking the enzyme thyroid peroxidase .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiouracil can be synthesized through various methods. One common method involves the reaction of thiourea with malonic acid in the presence of phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable processes. One such method includes the cyclization of thiourea with β-ketoesters under acidic conditions. This method is preferred due to its higher yield and cost-effectiveness .

Chemical Reactions Analysis

2-Thiouracil undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate .

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as sodium borohydride are typically used in these reactions .

Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. For example, reaction with alkyl halides can yield alkylated derivatives .

Major Products: The major products formed from these reactions include disulfides, sulfoxides, thiols, and alkylated derivatives .

Scientific Research Applications

2-Thiouracil has a wide range of applications in scientific research:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of complex molecules used in pharmaceuticals .

Biology: In biological research, this compound is used to study the role of sulfur in biological processes. It acts as a sulfur donor in various biochemical reactions .

Medicine: Medically, this compound has been used as an anti-thyroid agent to treat hyperthyroidism. It inhibits the production of thyroid hormones by interfering with the activity of thyroid peroxidase .

Industry: In the industrial sector, this compound is used in the synthesis of labeled nucleotides for DNA sequencing and other genetic studies .

Comparison with Similar Compounds

  • 6-Methyl-2-thiouracil
  • 6-Propyl-2-thiouracil
  • Methimazole
  • Carbimazole

Properties

IUPAC Name

2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
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InChI

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMGGZBWXRYJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
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DSSTOX Substance ID

DTXSID4021347
Record name Thiouracil
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Molecular Weight

128.15 g/mol
Source PubChem
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Solubility

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE
Record name 2-THIOURACIL
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Mechanism of Action

ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. THIS IMPLIES THAT THEY INTERFERE WITH OXIDN OF IODIDE ION, BUT ELUCIDATION OF DETAILED MECHANISM... HAMPERED BY INCOMPLETE UNDERSTANDING OF IODIDE-OXIDIZING SYSTEM OF...GLAND. /ANTITHYROID DRUGS/, THIOAMIDE DERIV DO NOT HAVE PERMANENT EFFECT UPON THYROID GLAND BUT INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. /THIOAMIDE DERIV/
Record name 2-THIOURACIL
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Color/Form

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC

CAS No.

141-90-2
Record name Thiouracil
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Melting Point

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP
Record name 2-THIOURACIL
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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